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Compound of Interest

Compound Name: 2,4-Bis[(trimethylsilyl)oxy]pyridine

Cat. No.: B031193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyridine. While detailed experimental data for

this specific compound is not extensively available in public literature, this document compiles

the known information and extrapolates expected characteristics and reactivity based on the

well-established chemistry of silylated heterocyclic compounds. The guide includes a general

synthesis protocol, a summary of physical properties, and a discussion of its potential

applications, particularly in the field of drug development as a versatile intermediate in

nucleoside synthesis.

Introduction
2,4-Bis[(trimethylsilyl)oxy]pyridine is a silylated derivative of 2,4-dihydroxypyridine. The

introduction of trimethylsilyl (TMS) groups to the hydroxyl functionalities significantly alters the

compound's physical and chemical properties. Silylation increases lipophilicity, enhances

solubility in nonpolar organic solvents, and serves as a protective group strategy in multi-step

organic syntheses. This modification is particularly crucial in the synthesis of nucleoside

analogues, where the TMS groups activate the heterocyclic core for glycosylation reactions.

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in

numerous approved drugs.[1] The ability to functionalize the pyridine ring is essential for the

development of new therapeutic agents.
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Chemical Structure and Properties
The structure of 2,4-Bis[(trimethylsilyl)oxy]pyridine consists of a pyridine ring substituted at

the 2- and 4-positions with trimethylsilyloxy groups.

Molecular Formula: C₁₁H₂₁NO₂Si₂[2]

Molecular Weight: 255.46 g/mol [2]

Physical Properties
A summary of the available and predicted physical properties of 2,4-
Bis[(trimethylsilyl)oxy]pyridine is presented in the table below. It is important to note that

much of this data is predicted and has not been experimentally verified in peer-reviewed

literature.

Property Value Source

CAS Number 40982-58-9 [2]

Boiling Point 249.7 ± 25.0 °C (Predicted) [2]

Density 0.952 ± 0.06 g/cm³ (Predicted) [2]

Flash Point 104.8 ± 23.2 °C [1]

Exact Mass 255.111084 [1]

Index of Refraction 1.462 [1]

Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,4-
Bis[(trimethylsilyl)oxy]pyridine is not readily available in the public domain. The search

results were often confounded with the spectra of the pyrimidine analogue, 2,4-

Bis(trimethylsiloxy)pyrimidine.[3] For reference, the general regions for characteristic signals

are discussed below.

¹H NMR: Signals for the trimethylsilyl protons would be expected as a sharp singlet in the

upfield region (around 0.2-0.5 ppm). The protons on the pyridine ring would appear in the
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aromatic region, with their chemical shifts and coupling patterns dictated by the substitution.

¹³C NMR: The carbons of the trimethylsilyl groups would appear upfield (around 0 ppm). The

pyridine ring carbons would resonate in the aromatic region.

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad

O-H stretching band (which would be present in the starting material, 2,4-dihydroxypyridine)

and the presence of strong Si-O and Si-C stretching vibrations.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak

and characteristic fragmentation patterns involving the loss of methyl and trimethylsilyl

groups.

Synthesis
A specific, detailed experimental protocol for the synthesis of 2,4-
Bis[(trimethylsilyl)oxy]pyridine is not explicitly documented in readily accessible scientific

literature. However, its synthesis can be reliably achieved through the silylation of 2,4-

dihydroxypyridine. The general procedure involves reacting 2,4-dihydroxypyridine with a

silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base.

Hexamethyldisilazane (HMDS) can also be used as a potent silylating agent, often with a

catalytic amount of a strong acid or TMS-Cl.

General Experimental Protocol: Silylation of 2,4-
Dihydroxypyridine
Materials:

2,4-Dihydroxypyridine

Trimethylsilyl chloride (TMS-Cl)

A suitable base (e.g., triethylamine, pyridine)

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or excess pyridine)

Procedure:
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To a stirred suspension of 2,4-dihydroxypyridine in an anhydrous aprotic solvent, add the

base.

Cool the mixture in an ice bath.

Slowly add trimethylsilyl chloride to the cooled mixture.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitored by TLC or GC).

The resulting salt precipitate is removed by filtration.

The filtrate is concentrated under reduced pressure to yield the crude product.

Purification can be achieved by distillation under reduced pressure or chromatography.

Caption: A general workflow for the synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyridine.

Reactivity and Potential Applications
Reactivity
The primary utility of 2,4-Bis[(trimethylsilyl)oxy]pyridine in organic synthesis stems from its

enhanced reactivity as a nucleophile in comparison to its parent dihydroxy compound. The

silyloxy groups are good leaving groups in the presence of Lewis acids, which facilitates the

reaction of electrophiles at the nitrogen or carbon atoms of the pyridine ring. This is particularly

important in the synthesis of nucleosides.

Application in Nucleoside Synthesis
Silylated heterocyclic bases, such as 2,4-Bis[(trimethylsilyl)oxy]pyridine, are key

intermediates in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides.[4] In

this reaction, the silylated base reacts with a protected sugar derivative (e.g., a ribosyl acetate)

in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate, TMSOTf). The silylation of

the pyridinone enhances its solubility in organic solvents and increases the nucleophilicity of

the ring nitrogen, facilitating the crucial C-N bond formation.
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The general mechanism involves the activation of the sugar derivative by the Lewis acid to

form an oxocarbenium ion intermediate. The silylated pyridine then acts as a nucleophile,

attacking the anomeric carbon of the sugar to form the desired nucleoside.

Caption: The role of 2,4-Bis[(trimethylsilyl)oxy]pyridine in the synthesis of nucleoside

analogues.

The resulting pyridinyl nucleoside analogues are of significant interest to drug development

professionals. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.

By modifying the heterocyclic base, medicinal chemists can fine-tune the biological activity,

selectivity, and pharmacokinetic properties of these compounds.

Conclusion
2,4-Bis[(trimethylsilyl)oxy]pyridine is a valuable, albeit not extensively characterized,

synthetic intermediate. Its primary utility lies in its role as a protected and activated form of 2,4-

dihydroxypyridine, which is particularly relevant for the synthesis of novel nucleoside

analogues. While a detailed public repository of its experimental data is lacking, its synthesis

and reactivity can be confidently predicted based on established principles of silylation and

heterocyclic chemistry. Further research into the specific properties and reactions of this

compound could open new avenues for the development of pyridine-based therapeutics.

Professionals in drug development can leverage this compound to create libraries of novel

nucleoside derivatives for screening and lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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